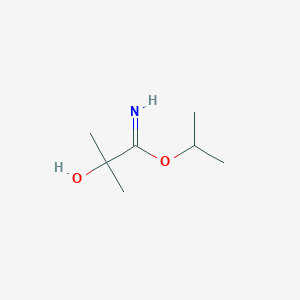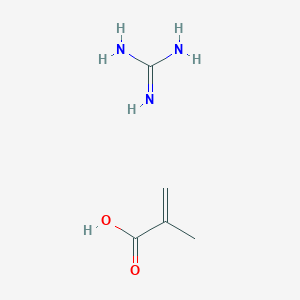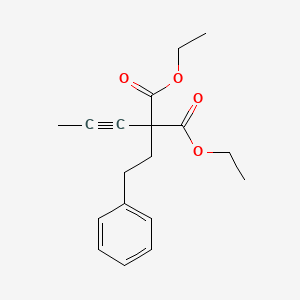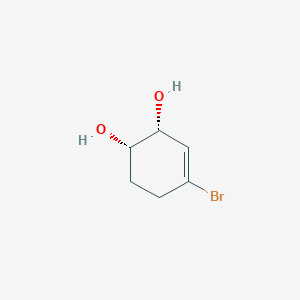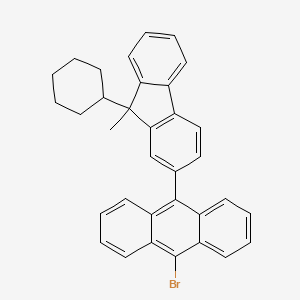
5-Decynedial, 2,9-bis(methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Decynedial, 2,9-bis(methylene)-: is a chemical compound characterized by the presence of two methylene groups and a decyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decynedial, 2,9-bis(methylene)- typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method includes the cross-cyclomagnesiation of 2-(7,8-nonadien-1-yloxy)tetrahydropyran and 1,2-heptadiene with ethylmagnesium bromide (EtMgBr) catalyzed by Cp2TiCl2. The reaction conditions are as follows: 1:2:EtMgBr:Mg:[Ti] = 10:12:40:30:1, in diethyl ether (Et2O), for 6 hours at 20-22°C .
Industrial Production Methods: While specific industrial production methods for 5-Decynedial, 2,9-bis(methylene)- are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Decynedial, 2,9-bis(methylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 5-Decynedial, 2,9-bis(methylene)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, this compound can be used to study the effects of specific structural motifs on biological activity. It may also serve as a precursor for biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals or therapeutic agents. The compound’s reactivity and structural features make it a candidate for drug discovery and development.
Industry: In industrial applications, 5-Decynedial, 2,9-bis(methylene)- can be used in the production of specialty chemicals, materials science, and nanotechnology. Its unique properties may contribute to the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 5-Decynedial, 2,9-bis(methylene)- involves its interaction with molecular targets through its reactive methylene groups and decyne backbone. These interactions can lead to various chemical transformations, depending on the specific context and conditions. The compound may act as a nucleophile or electrophile, participating in different pathways to exert its effects.
Comparación Con Compuestos Similares
2,2′-(Iminobis(methylene))bis(benzimidazolium) bis(p-toluenesulfonate): This compound shares the bis(methylene) motif but differs in its overall structure and applications.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another compound with bis(methylene) groups, used in different contexts such as photodynamic applications.
Uniqueness: 5-Decynedial, 2,9-bis(methylene)- is unique due to its decyne backbone and the specific positioning of the methylene groups
Propiedades
Número CAS |
832688-89-8 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2,9-dimethylidenedec-5-ynedial |
InChI |
InChI=1S/C12H14O2/c1-11(9-13)7-5-3-4-6-8-12(2)10-14/h9-10H,1-2,5-8H2 |
Clave InChI |
ARGDAVAJLLIXFM-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCC#CCCC(=C)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
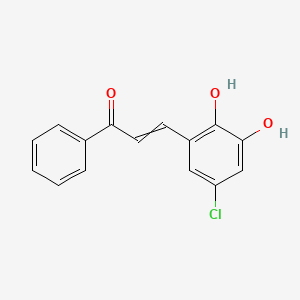
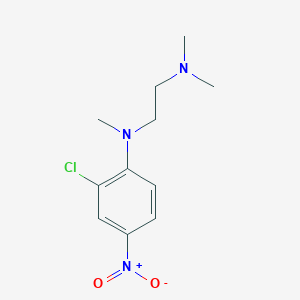
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
